molecular formula C11H12N2O3 B1314711 Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 290332-97-7

Ethyl 4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B1314711
M. Wt: 220.22 g/mol
InChI Key: GGNVDTAGTTUEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07666898B2

Procedure details

A stirred solution of ethyl-α-azido-β-(4-methoxypyrid-3-yl)-acrylate 2 (3.7 g, 14.9 mmol) in dry o-xylene (35 mL) was heated in an oil bath at 170° C. for 25 min. During this time the contents of the flask gained brick red color. After cooling, the mixture was concentrated under high vacuum. The resultant brown residue was purified on silica gel column using 5% methanol in CH2Cl2 to give 3 as brick red solid. Mp 195-197° C.; Yield: 3.3 g, 82%; ESI MS: m/z 220.9 (M+1).
Name
ethyl-α-azido-β-(4-methoxypyrid-3-yl)-acrylate
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([C:4](=[CH:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+]=[N-]>CC1C=CC=CC=1C>[CH2:8]([O:7][C:5]([C:4]1[NH:1][C:12]2=[N:13][CH:14]=[CH:15][C:16]([O:17][CH3:18])=[C:11]2[CH:10]=1)=[O:6])[CH3:9]

Inputs

Step One
Name
ethyl-α-azido-β-(4-methoxypyrid-3-yl)-acrylate
Quantity
3.7 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)OCC)=CC=1C=NC=CC1OC
Name
Quantity
35 mL
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
The resultant brown residue was purified on silica gel column
CUSTOM
Type
CUSTOM
Details
to give 3 as brick red solid

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C1=CC=2C(=NC=CC2OC)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.